rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis
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Description
Rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis is a useful research compound. Its molecular formula is C16H22F2N2O2 and its molecular weight is 312.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiopure Derivatives : Research by Marin et al. (2004) involved the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a piperidinecarboxylate precursor, highlighting the compound's role in creating specific stereochemically pure compounds (Marin et al., 2004).
Asymmetric Synthesis for Nociceptin Antagonists : Jona et al. (2009) developed an asymmetric synthesis method for a related compound, which is useful for creating nociceptin antagonists. This showcases the compound's utility in synthesizing biologically active molecules (Jona et al., 2009).
Preparation of Protein Kinase Inhibitors : Hao et al. (2011) prepared a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, using an asymmetric approach starting from a similar piperidinecarboxylate compound (Hao et al., 2011).
Divergent Asymmetric Synthesis : Olofsson et al. (2006) described a divergent synthesis of various 3,5-dioxygenated piperidines, indicating the versatility of compounds like rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate in creating pharmacologically interesting compounds (Olofsson et al., 2006).
Synthesis of Piperidine Derivatives : Research by Moskalenko and Boev (2014) explored the synthesis of piperidine derivatives, highlighting the compound's role in creating diverse piperidine-based structures (Moskalenko & Boev, 2014).
Stereoselective Synthesis Applications : Boev et al. (2015) demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, further emphasizing the compound's utility in stereoselective chemical processes (Boev et al., 2015).
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3/t11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNLRJVAIEXBN-BXUZGUMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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